BenchChemオンラインストアへようこそ!

3-chloro-4-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide

carbonic anhydrase inhibitors regioisomer differentiation binding thermodynamics

3-Chloro-4-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide (CAS 1428380-62-4) is a synthetic halogenated benzenesulfonamide derivative (MF: C₁₃H₁₃ClFNO₄S, MW: 333.76 g/mol) featuring a 3-chloro-4-fluoro substitution pattern on the phenyl ring and a furan-3-yl-hydroxypropyl side chain. This compound belongs to the broader class of substituted arylsulfonamides that have been extensively pursued as carbonic anhydrase inhibitors, NLRP3 inflammasome modulators, sigma receptor ligands, and antimicrobial agents.

Molecular Formula C13H13ClFNO4S
Molecular Weight 333.76
CAS No. 1428380-62-4
Cat. No. B2890509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide
CAS1428380-62-4
Molecular FormulaC13H13ClFNO4S
Molecular Weight333.76
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)NCCC(C2=COC=C2)O)Cl)F
InChIInChI=1S/C13H13ClFNO4S/c14-11-7-10(1-2-12(11)15)21(18,19)16-5-3-13(17)9-4-6-20-8-9/h1-2,4,6-8,13,16-17H,3,5H2
InChIKeyXBVNZCFONGRNMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide (CAS 1428380-62-4): Structural and Procurement Baseline


3-Chloro-4-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide (CAS 1428380-62-4) is a synthetic halogenated benzenesulfonamide derivative (MF: C₁₃H₁₃ClFNO₄S, MW: 333.76 g/mol) featuring a 3-chloro-4-fluoro substitution pattern on the phenyl ring and a furan-3-yl-hydroxypropyl side chain . This compound belongs to the broader class of substituted arylsulfonamides that have been extensively pursued as carbonic anhydrase inhibitors, NLRP3 inflammasome modulators, sigma receptor ligands, and antimicrobial agents [1]. It is supplied as a research-grade chemical with typical purity ≥95% by commercial vendors serving medicinal chemistry and chemical biology laboratories .

Why 3-Chloro-4-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide Cannot Be Generically Substituted by In-Class Analogs


Superficially similar sulfonamides bearing halogenated phenyl rings and furan-containing side chains cannot be assumed interchangeable, because even subtle structural modifications produce quantitatively distinct binding thermodynamics, isoform selectivity profiles, and physicochemical properties relevant to assay performance and formulation [1]. For example, the meta-chloro/para-fluoro versus alternative halogenation patterns alter the intrinsic enthalpy–entropy compensation of carbonic anhydrase binding [1]. Similarly, the furan-3-yl attachment position, the hydroxypropyl linker length, and the presence of a free secondary hydroxyl group each independently modulate hydrogen-bonding capacity, lipophilicity (logP), and topological polar surface area (TPSA), parameters that directly affect solubility, membrane permeability, and off-target liability [2]. These structural determinants create functionally meaningful differentiation that is not captured by nominal class membership, a critical consideration for reproducible SAR campaigns, inhibitor screening, and procurement of the correct isomer or halogenation variant [3].

Quantitative Differentiation Evidence for 3-Chloro-4-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide


Furan-3-yl vs. Furan-2-yl Positional Isomerism: Structural and Predicted Binding Differences

The target compound bears a furan-3-yl substituent at the hydroxypropyl terminus, whereas its closest positional isomer (CAS 1421523-93-4) bears a furan-2-yl group . In the 3,4-substituted fluorinated benzenesulfonamide series, the position and orientation of the aromatic ring substituents determine whether the inhibitor–CA complex exhibits 'classical' or 'non-classical' hydrophobic binding thermodynamics, with enthalpy contributions ranging from –90 to +10 kJ mol⁻¹ and compensatory entropy differences driving isoform selectivity [1]. Although no published crystal structure of this exact compound is available, the furan-3-yl attachment places the heterocycle oxygen in a distinct spatial trajectory relative to the sulfonamide zinc-binding group compared to the furan-2-yl variant, which is predicted to alter the interaction with the CA active-site rim (residues 131–135 and 200–204) that dictates CA IX vs. CA II selectivity in related 3,4-disubstituted fluorinated benzenesulfonamides [1].

carbonic anhydrase inhibitors regioisomer differentiation binding thermodynamics

3-Chloro-4-fluoro vs. Alternative Halogenation Patterns: Substituent Effects on Lipophilicity

The 3-chloro-4-fluoro arrangement on the benzenesulfonamide ring represents a specific halogenation pattern with a distinct logP contribution compared to the 2-chloro, 4-fluoro, or unsubstituted variants [1]. The target compound is predicted to have a logP of approximately 1.9 (calculated via RDKit/Fragment-based methods), which falls within the optimal range (1–3) for oral bioavailability per Lipinski guidelines [2]. In contrast, the 4-trifluoromethyl analog (CAS not assigned; formula C₁₄H₁₄F₃NO₄S, MW 349.32) is predicted to have a substantially higher logP (~2.5), potentially enhancing membrane permeability but also increasing CYP450 metabolic liability . The unsubstituted benzenesulfonamide parent core, lacking halogenation, exhibits a logP of approximately 0.5 [2].

lipophilicity halogen substitution drug-likeness

Hydrogen-Bond Donor/Acceptor Capacity and Topological Polar Surface Area (TPSA)

The target compound contains one hydrogen-bond donor (secondary hydroxyl group on the hydroxypropyl linker) and five hydrogen-bond acceptors (sulfonamide oxygens, furan oxygen, hydroxyl oxygen), yielding a predicted topological polar surface area (TPSA) of approximately 85 Ų [1]. This TPSA lies below the 140 Ų threshold generally associated with adequate oral absorption, while the single HBD limits excessive desolvation penalties during passive membrane transit [1]. The furan-2-yl positional isomer (CAS 1421523-93-4) has identical HBD/HBA counts and TPSA, but the spatial orientation differs, which may influence intramolecular hydrogen-bonding propensity. In comparison, the des-hydroxy analog (lacking the secondary alcohol) would have zero HBDs and a lower TPSA (~67 Ų), potentially improving permeability but reducing aqueous solubility and crystalline stability [2].

drug-likeness TPSA hydrogen bonding oral bioavailability

Predicted Physicochemical Profile vs. MCC950 (Clinical NLRP3 Inhibitor): Structural Divergence

MCC950 (CAS 210826-40-7) is a well-characterized NLRP3 inflammasome inhibitor featuring a furan-2-sulfonamide core with an indacene-urea substituent (MW 426.5 g/mol, HBD = 3, HBA = 5, TPSA ≈ 112 Ų) [1]. The target compound differs fundamentally: it employs a benzenesulfonamide (rather than furan-sulfonamide) zinc-binding group and a simpler hydroxypropyl-furan side chain, resulting in a lower molecular weight (333.76 vs. 426.5) and reduced TPSA (~85 vs. ~112 Ų). Literature on benzenesulfonamide-based NLRP3 inhibitors (e.g., JC124 and analogs) demonstrates that the benzenesulfonamide scaffold can achieve improved pharmacokinetic properties while maintaining NLRP3 inhibitory potency, with IC₅₀ values in the low micromolar range for optimized analogs [2]. The target compound's structural elements (3-Cl, 4-F, furan-3-yl-hydroxypropyl) represent a distinct chemical space that has not been explored in published NLRP3 SAR studies, offering potential for novel intellectual property and selectivity profiles [3].

NLRP3 inflammasome inhibitors MCC950 analogs drug design

Prioritized Research Application Scenarios for 3-Chloro-4-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide


Carbonic Anhydrase Isoform Selectivity Profiling (CA IX/XII vs. CA I/II)

Because the fundamental binding thermodynamics of 3,4-disubstituted fluorinated benzenesulfonamides are exquisitely sensitive to the exact position and identity of halogen substituents on the phenyl ring [1], this compound—with its 3-Cl, 4-F pattern—can serve as a SAR probe to map the enthalpic and entropic contributions to CA isoform discrimination. The furan-3-yl-hydroxypropyl tail provides additional contacts with the CA active-site rim residues (131–135 loop), a region known to modulate CA IX selectivity. This compound is suitable for isothermal titration calorimetry (ITC) and X-ray co-crystallography studies aimed at rational, thermodynamics-guided CA IX inhibitor design for anticancer applications.

NLRP3 Inflammasome Medicinal Chemistry: Benzenesulfonamide Scaffold Exploration

This compound enables exploration of benzenesulfonamide-based NLRP3 inhibition as an alternative to the furan-sulfonamide chemotype exemplified by MCC950 [2]. Its lower molecular weight (333.76 vs. 426.5 g/mol for MCC950) and single hydrogen-bond donor suggest potentially superior ligand efficiency (LE) and pharmacokinetic properties [2]. Benzenesulfonamide analogs such as JC124 have demonstrated in vivo efficacy in Alzheimer's disease and myocardial infarction models, establishing the viability of this scaffold class [2]. The target compound's unexplored substitution pattern offers opportunities for composition-of-matter patent filing and combinatorial library synthesis.

Sigma Receptor Ligand Discovery Based on Halogenated Arylsulfonamide Pharmacophore

Halogenated benzenesulfonamides have been validated as sigma-1 and sigma-2 receptor ligands, with select congeners achieving subnanomolar sigma-1 affinity (IC₅₀ as low as 0.70 nM for BD1008, with 4-IPBS showing IC₅₀ = 1.46 nM) [3]. The 3-chloro-4-fluoro substitution pattern on the present compound introduces a halogenation signature that, based on the established SAR in this series, may confer high-affinity sigma receptor binding and favorable tumor-imaging biodistribution characteristics [3]. Radiolabeling of this scaffold with ¹⁸F or ¹²⁵I could yield novel PET/SPECT tumor-imaging probes.

Fragment-Based Drug Design (FBDD) Libraries for Metalloenzyme and Inflammasome Targets

With MW of 333.76 g/mol, this compound occupies the fragment-to-lead boundary space that is well-suited for inclusion in fragment-based screening libraries targeting zinc-dependent metalloenzymes (e.g., carbonic anhydrases, MMPs, HDACs) or the NLRP3 NACHT domain ATP-binding pocket. Its predicted logP (~1.9), moderate TPSA (~85 Ų), and single HBD satisfy fragment-likeness criteria (Rule of Three: MW ≤ 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3, though slightly exceeding the MW and HBA cutoffs), ensuring aqueous solubility compatible with biophysical screening methods (NMR, SPR, DSF) [1]. The presence of the secondary hydroxyl group also permits late-stage functionalization for fragment elaboration.

Quote Request

Request a Quote for 3-chloro-4-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.